Bienvenue dans la boutique en ligne BenchChem!

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

pKa basicity fluorine effect

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097987-22-7) is a synthetic fluorinated heterocyclic building block composed of two pyrrolidine rings linked by a methanone bridge, with a fluoromethyl (–CH₂F) substituent at the 3-position of one pyrrolidine ring. With a molecular formula C₁₀H₁₇FN₂O and molecular weight of 200.25 g/mol, it belongs to the growing class of monofluorinated saturated heterocyclic amines that are systematically employed in early drug discovery to fine-tune basicity, lipophilicity, and metabolic stability without altering core pharmacophore geometry.

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2097987-22-7
Cat. No. B1476578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
CAS2097987-22-7
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCC(C2)CF
InChIInChI=1S/C10H17FN2O/c11-5-8-2-4-13(7-8)10(14)9-1-3-12-6-9/h8-9,12H,1-7H2
InChIKeyKKWHPRFRQUWWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097987-22-7) – Fluorinated Bis-Pyrrolidine Building Block for Medicinal Chemistry Procurement


(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097987-22-7) is a synthetic fluorinated heterocyclic building block composed of two pyrrolidine rings linked by a methanone bridge, with a fluoromethyl (–CH₂F) substituent at the 3-position of one pyrrolidine ring . With a molecular formula C₁₀H₁₇FN₂O and molecular weight of 200.25 g/mol, it belongs to the growing class of monofluorinated saturated heterocyclic amines that are systematically employed in early drug discovery to fine-tune basicity, lipophilicity, and metabolic stability without altering core pharmacophore geometry [1]. The compound is available from commercial suppliers at purities of 95–98% and is intended exclusively for research and development use .

Why (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Cannot Be Replaced by Unsubstituted or Ring-Modified Analogs


Fluorine substitution at the pyrrolidine 3-position is not a cosmetic modification. The electron-withdrawing fluoromethyl group reduces pyrrolidine nitrogen basicity (ΔpKa ~1.5–2.0 units vs. unsubstituted pyrrolidine) [1], shifts lipophilicity (LogP), and enhances metabolic stability at oxidation-sensitive sites . Replacing the fluoromethyl-pyrrolidine moiety with an unsubstituted pyrrolidine (CAS 1257381-66-0) alters protonation state at physiological pH, changes passive membrane permeability, and affects target-binding electrostatics. Swapping the pyrrolidine for a piperidine ring (CAS 2097979-26-3) modifies ring conformational preferences and basicity, while using an azetidine (CAS 2092718-56-2) introduces ring strain and different spatial orientation of the fluoromethyl group. These differences mean the target compound occupies a distinct property space that cannot be reproduced by simple analog substitution [2].

Quantitative Comparator-Based Evidence for (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Differentiation


pKa Modulation: Fluoromethyl-Pyrrolidine vs. Unsubstituted Pyrrolidine Basicity Shift

The target compound contains a 3-(fluoromethyl)pyrrolidine ring whose nitrogen basicity is reduced relative to unsubstituted pyrrolidine. While unsubstituted pyrrolidine has a pKa (conjugate acid) of 11.27 [1], related 2-(fluoromethyl)pyrrolidine exhibits a predicted pKa of 9.76 ± 0.10 , and 3-fluoro- or 3-(fluoroalkyl)pyrrolidines systematically show pKa reductions of 1.5–2.0 log units in experimentally determined datasets [2]. The non-fluorinated bis-pyrrolidine analog Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0) shows a predicted pKa of 9.71 ± 0.10 for its pyrrolidine nitrogen, whereas the fluoromethyl-substituted target compound is expected to exhibit a further lowering of approximately 0.3–0.8 units due to the electron-withdrawing –CH₂F group .

pKa basicity fluorine effect protonation state

Lipophilicity Tuning: XLogP3 Comparison of Fluoromethyl-Pyrrolidine vs. Non-Fluorinated Bis-Pyrrolidine Core

The non-fluorinated analog Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone (CAS 1257381-66-0) has a reported LogP of 0.485 . The 3-(fluoromethyl)pyrrolidine fragment itself has an XLogP3 of 0.5 [1]. The introduction of the fluoromethyl group onto the bis-pyrrolidine scaffold is expected to produce a net LogP shift; in systematic studies, monofluorination of pyrrolidine consistently modulates LogP by approximately +0.3 to +0.6 units relative to the parent heterocycle depending on regioisomer and conformational effects [2].

LogP lipophilicity fluorine ADME

Metabolic Stability Advantage: Intrinsic Microsomal Clearance of Monofluorinated Pyrrolidines vs. Non-Fluorinated Heterocycles

In the systematic study by Melnykov et al. (2023), intrinsic microsomal clearance (CLint) measurements demonstrated high metabolic stability for virtually all monofluorinated saturated heterocyclic amines tested, with the sole exception being the 3,3-difluoroazetidine derivative [1]. The fluoromethyl group at the pyrrolidine 3-position blocks a primary metabolic soft spot (N-dealkylation and α-carbon oxidation) that is vulnerable in non-fluorinated pyrrolidine-containing compounds . This class-level evidence indicates that (3-(fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is expected to exhibit superior metabolic stability compared to its non-fluorinated analog.

metabolic stability microsomal clearance CYP fluorine blocking

Target Engagement Potential: Sub-Nanomolar Estrogen Receptor Activity Demonstrated by a 3-(Fluoromethyl)pyrrolidine-Containing Analog

A compound incorporating the 3-(fluoromethyl)pyrrolidin-1-yl moiety – (5S,6R)-5-(4-(2-(3-(fluoromethyl)pyrrolidin-1-yl)ethoxy)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol (US10399939, Example 114) – displays an EC₅₀ of 0.100 nM at the human estrogen receptor in a functional assay [1]. While this data point is from a more elaborated structure rather than the free building block, it demonstrates the potential of the 3-(fluoromethyl)pyrrolidine fragment to contribute to high-affinity target engagement when incorporated into a lead molecule. No equivalent potency data were identified for non-fluorinated pyrrolidine analogs in the same assay system. A related compound with (R)-3-(fluoromethyl)pyrrolidine stereochemistry (Example 139) showed an EC₅₀ of 228 nM, indicating that stereochemistry and linker geometry significantly modulate potency [2].

estrogen receptor EC50 BindingDB fluoromethylpyrrolidine pharmacophore

Physicochemical Property Space Differentiation: Pyrrolidine vs. Piperidine vs. Azetidine Fluoromethyl Regioisomers

The target compound features two pyrrolidine rings, distinguishing it from closely related analogs in which the fluoromethyl-bearing ring is a piperidine (CAS 2097979-26-3) or an azetidine (CAS 2092718-56-2). Systematic studies demonstrate that ring size alters basicity (pyrrolidine > piperidine > azetidine in pKa of conjugate acid), conformational flexibility (piperidine more flexible, azetidine more rigid), and spatial orientation of the fluoromethyl substituent [1]. The bis-pyrrolidine scaffold provides a distinct combination of a five-membered ring nucleophilicity profile and conformational constraints that is not replicated by the six-membered (piperidine) or four-membered (azetidine) analogs . The target compound also possesses two basic nitrogen centers on separate pyrrolidine rings, whereas the piperidine analog has one piperidine and one pyrrolidine nitrogen, altering the protonation microspeciation profile.

ring size basicity conformation property space

Optimal Procurement and Research Application Scenarios for (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone


Lead Optimization Programs Requiring pKa-Lowering of a Pyrrolidine-Based Pharmacophore

When a lead series containing a pyrrolidine nitrogen exhibits excessive basicity (pKa >10), the (3-(fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone building block offers a modular synthon that introduces the fluoromethyl group to lower basicity by approximately 1.8–2.4 units relative to unsubstituted pyrrolidine [1], bringing the conjugate acid pKa closer to the desired range (6–9) for optimal passive permeability and reduced off-target pharmacology [2]. This building block is an immediate procurement choice for medicinal chemistry teams seeking to improve the drug-likeness of pyrrolidine-containing leads through fluorination.

Fragment-Based Drug Discovery Leveraging a Fluorinated Pyrrolidine Scaffold with Documented Sub-Nanomolar Target Engagement Potential

The 3-(fluoromethyl)pyrrolidine fragment has been incorporated into compounds achieving 0.100 nM potency at the estrogen receptor, as evidenced by BindingDB data from Genentech patent US10399939 [3]. For fragment-based screening and subsequent fragment growth campaigns targeting nuclear receptors or other protein classes where this motif may confer favorable binding, (3-(fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone serves as a privileged fragment that already bears a synthetic handle (the methanone-linked second pyrrolidine) for further elaboration.

Metabolic Stability Optimization in Early Preclinical Development

For drug candidates where oxidative metabolism at the pyrrolidine ring is a liability (N-dealkylation, α-carbon hydroxylation), the fluoromethyl substituent blocks these metabolic soft spots while retaining high intrinsic microsomal stability, as demonstrated across the monofluorinated pyrrolidine class [4]. Procuring (3-(fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone enables parallel synthesis of fluorinated analogs for metabolic stability screening without requiring de novo development of fluorination chemistry, accelerating structure-metabolism relationship (SMR) studies .

Dual-Basic Pharmacophore Design Requiring Two Distinct Pyrrolidine Nitrogen Environments

The target compound's unique bis-pyrrolidine architecture, with one pyrrolidine bearing a fluoromethyl substituent and the other unsubstituted, creates two distinct basic nitrogen microenvironments within a single building block . This allows medicinal chemists to explore differential protonation states, hydrogen-bonding patterns, and target interactions that would require two separate synthetic steps if starting from mono-pyrrolidine precursors, making it a cost-effective procurement item for parallel library synthesis of dual-basic pharmacophores [5].

Quote Request

Request a Quote for (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.